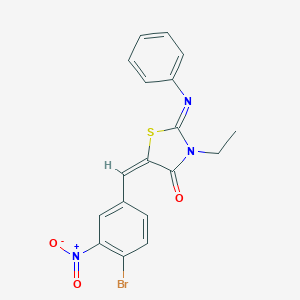![molecular formula C33H31BrFN3OS B297671 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297671.png)
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one, also known as BFIT, is a synthetic compound with potential therapeutic applications in various diseases. BFIT belongs to the class of thiazolidinones and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one exerts its effects by inhibiting the activity of certain enzymes and transcription factors involved in inflammation, tumor growth, and glucose metabolism. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the activity of PPARγ, a transcription factor involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic animal models. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its synthetic accessibility. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method, making it an attractive target for medicinal chemistry research. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several potential therapeutic applications, making it an interesting compound for drug discovery. However, one of the limitations of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its poor solubility in aqueous solutions, which can make it difficult to perform in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one research. One potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for cancer. Furthermore, future research could focus on improving the solubility of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one to facilitate in vitro and in vivo experiments. Finally, future research could focus on the development of novel analogs of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one with improved pharmacological properties.
Synthesemethoden
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 5-bromo-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde with cyclohexyl isothiocyanate and 2,3-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction mixture is then refluxed in ethanol for several hours to obtain the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to possess anti-tumor properties and has been reported to induce apoptosis in cancer cells. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess anti-diabetic properties and has been reported to improve insulin sensitivity in diabetic animal models.
Eigenschaften
Produktname |
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C33H31BrFN3OS |
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
(5Z)-5-[[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-cyclohexyl-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H31BrFN3OS/c1-21-9-8-14-29(22(21)2)36-33-38(26-11-4-3-5-12-26)32(39)31(40-33)17-24-20-37(19-23-10-6-7-13-28(23)35)30-16-15-25(34)18-27(24)30/h6-10,13-18,20,26H,3-5,11-12,19H2,1-2H3/b31-17-,36-33? |
InChI-Schlüssel |
YTFSJISGKMYNRN-NZBPWYQNSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)/S2)C6CCCCC6)C |
SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)
![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)